Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine
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Overview
Description
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused ring structure, which includes pyrazole, pyridine, and pyrimidine moieties. The unique arrangement of these rings endows the compound with distinct chemical and biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Cyclization with Pyridine Derivative: The pyrazole intermediate is then reacted with a pyridine derivative, often through a cyclization reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).
Formation of Pyrimidine Ring: The final step involves the formation of the pyrimidine ring by reacting the intermediate with a suitable amine, such as guanidine or amidine, under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under conditions such as reflux in polar solvents
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents targeting diseases such as cancer and infectious diseases.
Medicine
In medicine, this compound derivatives have shown promise as anticancer agents. Their ability to inhibit key enzymes involved in cell proliferation and survival pathways makes them potential candidates for cancer therapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics, which are valuable in the fields of materials science and electronics.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, its inhibition of cyclin-dependent kinases (CDKs) can lead to the disruption of cell cycle progression, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine stands out due to its unique ring structure, which combines elements of pyrazole, pyridine, and pyrimidine. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7N5 |
---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine |
InChI |
InChI=1S/C9H7N5/c10-9-6-5-12-8-2-4-13-14(8)7(6)1-3-11-9/h1-5H,(H2,10,11) |
InChI Key |
QQYSEAJKLPTEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1N3C(=CC=N3)N=C2)N |
Origin of Product |
United States |
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